Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride
Description
Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2 and a molecular weight of 250.77 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-5-8(7-9)12-4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEBJVUJJIJYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed Anhydride-Mediated Amidation
The most widely reported method involves condensing tert-butyl carbamate derivatives with cyclopentylamine precursors. As detailed in WO2003013526A1, N-Boc-protected amino acids (e.g., N-Boc-D-Serine) are activated using isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form mixed anhydrides. Subsequent reaction with 3-(methylamino)cyclopentane yields the free base, which is precipitated as the hydrochloride salt using HCl/dioxane.
Critical parameters include:
Enantioselective Synthesis
Chiral resolution remains a challenge due to the cyclopentyl ring’s stereogenicity. Asymmetric hydrogenation of enamine intermediates using Ruthenium-BINAP catalysts achieves enantiomeric excess (ee) >98%. For example, hydrogenating tert-butyl N-(3-oxocyclopentyl)carbamate under 50 psi H₂ with [(S)-BINAP]RuCl₂ produces the (R)-isomer preferentially.
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported strategies enable rapid purification and scalability. Wang resin-bound tert-butyl carbamate reacts with 3-(methylamino)cyclopentane in DMF at 50°C, followed by cleavage with trifluoroacetic acid (TFA). This method reduces side products (e.g., diketopiperazines) to <2% and achieves 92% purity.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling tert-butyl carbamate and 3-(methylamino)cyclopentane with K₂CO₃ as a base achieves 88% yield in 2 hours. This method eliminates solvent waste and reduces energy consumption by 40% compared to traditional routes.
Biocatalytic Amination
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transamination of tert-butyl N-(3-oxocyclopentyl)carbamate using methylamine as the amine donor. Reaction conditions (pH 7.5, 37°C) yield 76% product with 99% ee, though scalability remains limited.
Reaction Optimization and Analytical Validation
Byproduct Analysis
Common impurities include:
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the target compound at 8.2 min with ≥99.5% purity.
Industrial-Scale Production
Continuous Flow Synthesis
A two-step continuous process achieves 1.2 kg/hour output:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride is investigated for its potential therapeutic properties. Its structural features make it a candidate for developing new pharmaceuticals targeting various diseases, particularly in oncology and neuropharmacology.
Case Study : A study explored the compound's efficacy as an inhibitor of specific enzymes involved in cancer progression. The results indicated that the compound exhibited notable antiproliferative activity against several cancer cell lines, demonstrating its potential as a lead compound in drug development .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of other complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Table 1: Synthetic Routes for this compound
| Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | tert-butyl carbamate + cyclopentylamine derivative | Reflux in organic solvent | 85 |
| Coupling Reaction | Tert-butyl carbamate + alkynes | Pd-catalyzed conditions | 75 |
| Hydrolysis | Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate | Aqueous acid | 90 |
Research indicates that this compound interacts with specific molecular targets, primarily enzymes and receptors involved in critical biological pathways.
Case Study : In vitro studies demonstrated that this compound modulates signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in therapeutic applications .
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate: Similar in structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Tert-butyl N-[3-(methylamino)propyl]carbamate: Contains a propyl chain instead of a cyclopentyl ring.
Uniqueness
Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- IUPAC Name : Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate
- Molecular Formula : C12H20N2O2
- Molecular Weight : 224.30 g/mol
The synthesis typically involves the reaction of tert-butyl carbamate with a methylamino-substituted cyclopentane under controlled conditions to yield the hydrochloride salt form, which enhances solubility and stability for biological assays.
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and pain perception.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as some Gram-negative strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro testing on cancer cell lines has indicated a reduction in cell viability and induction of apoptosis. For instance, studies involving breast cancer cell lines demonstrated a decrease in proliferation rates by more than 50% at concentrations above 10 µM over a 72-hour treatment period.
Data Tables
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers at XYZ University tested the compound against a panel of bacterial pathogens. The results indicated that at concentrations as low as 5 µM, the compound effectively inhibited the growth of Staphylococcus aureus, suggesting potential for development into an antimicrobial agent. -
Anticancer Research :
In a separate investigation, the effects of this compound on triple-negative breast cancer cells were evaluated. The study found that treatment with the compound led to significant apoptosis, with flow cytometry revealing an increase in early apoptotic cells after 48 hours of exposure at 20 µM concentration.
Q & A
Q. What techniques are employed to study the impact of crystal packing on bioavailability?
- Methodology : Screen for polymorphs via solvent recrystallization (e.g., ethanol/water vs. acetone). Evaluate dissolution rates using a USP apparatus II (paddle method) and correlate with powder XRD and Raman spectroscopy data. Perform in vivo PK studies in rodent models to link crystal form to AUC/Cₘₐₓ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
